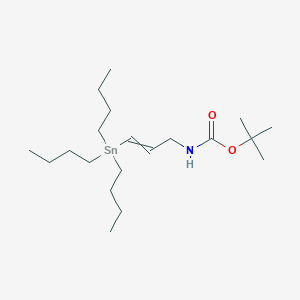
tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate is an organotin compound that features a tert-butyl carbamate group and a tributylstannyl group
Méthodes De Préparation
The synthesis of tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable stannylating agent. One common method is the use of tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Reaction of tert-butyl carbamate with tributylstannyl chloride:
Analyse Des Réactions Chimiques
tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate undergoes various types of chemical reactions, including:
-
Oxidation: : The stannyl group can be oxidized to form organotin oxides or other derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Organotin oxides or other oxidized derivatives
-
Substitution: : The stannyl group can be substituted with other functional groups.
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the reagent
Products: Substituted carbamates with different functional groups
-
Reduction: : The stannyl group can be reduced to form the corresponding hydrocarbon.
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous conditions, low temperatures
Products: Hydrocarbon derivatives
Applications De Recherche Scientifique
tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those that require organotin intermediates.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate involves the reactivity of the stannyl group. The stannyl group can participate in various chemical reactions, including oxidative addition, reductive elimination, and nucleophilic substitution. These reactions are facilitated by the electron-donating properties of the stannyl group, which can stabilize transition states and intermediates.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate can be compared with other organotin compounds, such as:
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a dihydroxypropyl group instead of a stannyl group, making it less reactive in certain types of chemical reactions.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidinyl group, which imparts different reactivity and applications compared to the stannyl group.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has an ethoxy group, which affects its solubility and reactivity compared to the stannyl group.
Propriétés
IUPAC Name |
tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSCNSTISCAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methoxy-phenoxy]acetic acid](/img/structure/B14780859.png)
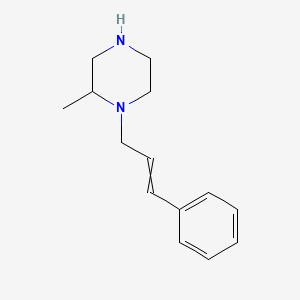
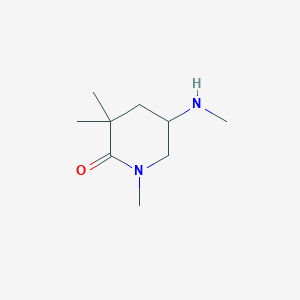


![1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene](/img/structure/B14780895.png)

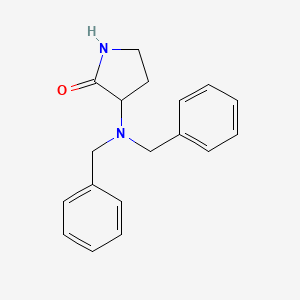
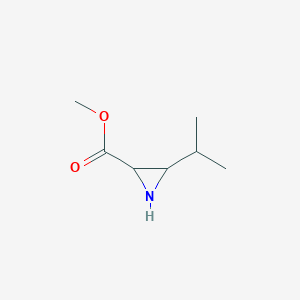
![1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14780926.png)
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
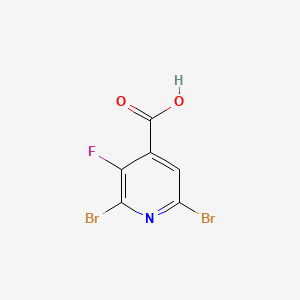
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
